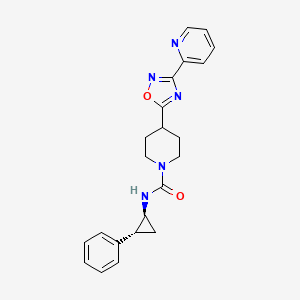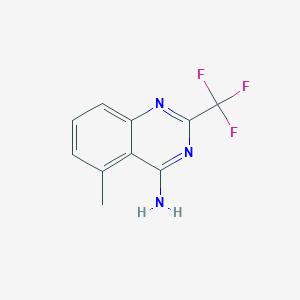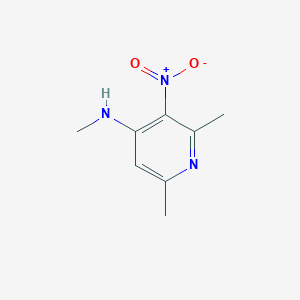
N,2,6-Trimethyl-3-nitropyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2,6-Trimethyl-3-nitropyridin-4-amine is an organic compound with the molecular formula C8H11N3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of three methyl groups and a nitro group attached to the pyridine ring, making it a unique and interesting molecule for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,2,6-Trimethyl-3-nitropyridin-4-amine typically involves the nitration of 2,6-dimethylpyridine followed by amination. One common method includes the reaction of 2,6-dimethylpyridine with nitric acid to introduce the nitro group at the 3-position.
Industrial Production Methods
Industrial production of this compound often employs continuous flow synthesis techniques to ensure high yield and purity. The process involves the controlled addition of reagents and precise temperature control to optimize the reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
N,2,6-Trimethyl-3-nitropyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Nitrous acid or other oxidizing agents.
Substitution: Ammonia, amines, or other nucleophiles.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Nitroso derivatives: Formed through the oxidation of the compound.
Substituted pyridines: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
N,2,6-Trimethyl-3-nitropyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,2,6-Trimethyl-3-nitropyridin-4-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound can also act as a ligand, binding to specific receptors or enzymes and modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N,N,6-trimethyl-3-nitropyridin-4-amine: Similar in structure but with a chlorine atom instead of a hydrogen atom at the 2-position.
2,6-Dimethyl-3-nitropyridin-4-amine: Lacks the additional methyl group at the 2-position.
3-Nitropyridine: Lacks the methyl groups and amine group.
Uniqueness
N,2,6-Trimethyl-3-nitropyridin-4-amine is unique due to the presence of three methyl groups and a nitro group on the pyridine ring, which imparts distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H11N3O2 |
|---|---|
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
N,2,6-trimethyl-3-nitropyridin-4-amine |
InChI |
InChI=1S/C8H11N3O2/c1-5-4-7(9-3)8(11(12)13)6(2)10-5/h4H,1-3H3,(H,9,10) |
InChI-Schlüssel |
HPNPYHLPEIOCKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=N1)C)[N+](=O)[O-])NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


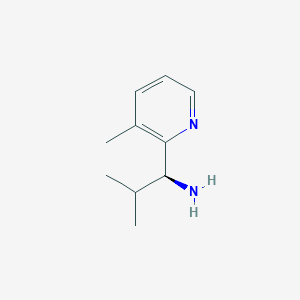

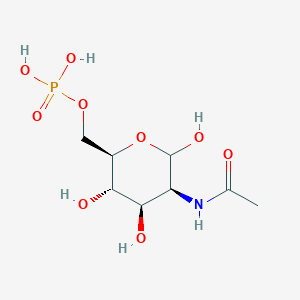
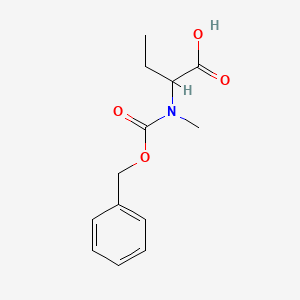




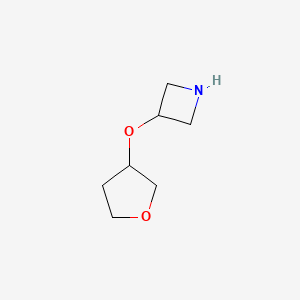
![3-bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13028405.png)
![2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B13028414.png)
